molecular formula C25H19FN2O B11511738 1-(4-fluorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole

1-(4-fluorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole

Cat. No.: B11511738
M. Wt: 382.4 g/mol
InChI Key: MMVWJILBLWABQD-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorobenzyl chloride with naphthalen-2-ol in the presence of a base to form the naphthalen-2-yloxy derivative. This intermediate is then reacted with a benzodiazole precursor under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-FLUOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and naphthalen-2-yloxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness: 1-[(4-FLUOROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H19FN2O

Molecular Weight

382.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-(naphthalen-2-yloxymethyl)benzimidazole

InChI

InChI=1S/C25H19FN2O/c26-21-12-9-18(10-13-21)16-28-24-8-4-3-7-23(24)27-25(28)17-29-22-14-11-19-5-1-2-6-20(19)15-22/h1-15H,16-17H2

InChI Key

MMVWJILBLWABQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F

Origin of Product

United States

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